スピノシンAアグリコン

概要

説明

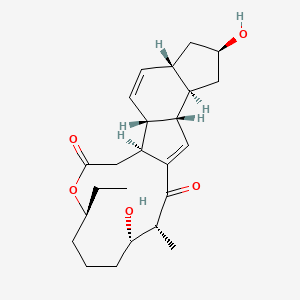

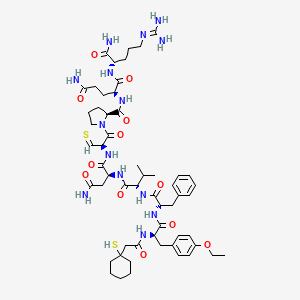

スピノシンAアグリコンは、スピノシン系の殺虫剤に属する天然由来化合物です。これらの化合物は、Saccharopolyspora spinosaという細菌の発酵によって生成されます。スピノシンAアグリコンは、ポリケチド由来の四環式マクロライドであり、幅広い害虫に対して強力な殺虫活性を示します。 これは、その効果と環境への影響の低さから、農業や園芸で広く使用されている市販の殺虫剤スピノサッドの主要な成分です .

科学的研究の応用

Spinosyn A aglycone has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying polyketide biosynthesis and enzymatic reactions.

Biology: Researchers use it to investigate the mechanisms of insecticidal activity and resistance.

Medicine: Spinosyn A aglycone and its analogs are explored for their potential therapeutic applications, including antiparasitic and antimicrobial properties.

Industry: It is used in the development of environmentally friendly insecticides for integrated pest management programs

作用機序

スピノシンAアグリコンの作用機序は、昆虫のニコチン性アセチルコリン受容体の阻害です。 この阻害により、神経系が過剰に刺激され、標的害虫の麻痺と死につながります . この化合物は、哺乳類や有益な昆虫などの非標的生物への影響は最小限で、昆虫に対して高い選択性を示します .

生化学分析

Biochemical Properties

Spinosyn A aglycone plays a crucial role in biochemical reactions, particularly in its interaction with nicotinic acetylcholine receptors. It acts as an allosteric modulator, binding to these receptors and causing prolonged activation, which leads to the disruption of normal neural transmission in insects . The compound interacts with various enzymes and proteins, including polyketide synthases and glycosyltransferases, which are involved in its biosynthesis . These interactions are essential for the formation of the aglycone structure and its subsequent modifications.

Cellular Effects

Spinosyn A aglycone exerts significant effects on various types of cells and cellular processes. In insect cells, it disrupts neural transmission by binding to nicotinic acetylcholine receptors, leading to paralysis and death . This compound also influences cell signaling pathways, particularly those involved in neurotransmission. Additionally, spinosyn A aglycone can affect gene expression and cellular metabolism by altering the activity of key enzymes and transcription factors . These effects are primarily observed in target insect species, with minimal impact on non-target organisms.

Molecular Mechanism

The molecular mechanism of action of spinosyn A aglycone involves its binding to nicotinic acetylcholine receptors in the nervous system of insects . This binding causes prolonged activation of the receptors, leading to continuous neural firing and eventual paralysis. At the molecular level, spinosyn A aglycone interacts with specific amino acid residues within the receptor, stabilizing its active conformation . This interaction is highly specific, contributing to the compound’s selectivity for insect targets.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of spinosyn A aglycone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that spinosyn A aglycone can have persistent effects on cellular function, particularly in insect cells. These effects include sustained disruption of neural transmission and prolonged paralysis . The compound’s stability and efficacy can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of spinosyn A aglycone vary with different dosages in animal models. In insects, low doses of the compound can cause mild neural disruption, while higher doses lead to rapid paralysis and death . Threshold effects have been observed, with a clear dose-response relationship. At high doses, spinosyn A aglycone can exhibit toxic effects, including severe neural damage and mortality . These findings highlight the importance of precise dosage control in applications involving this compound.

Metabolic Pathways

Spinosyn A aglycone is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The compound is synthesized through the polyketide pathway, involving the action of polyketide synthases and other enzymes . During its biosynthesis, spinosyn A aglycone undergoes various modifications, including glycosylation and methylation . These modifications are crucial for the compound’s biological activity and stability. Additionally, spinosyn A aglycone can be metabolized by specific enzymes in insect cells, leading to its degradation and elimination .

Transport and Distribution

Within cells and tissues, spinosyn A aglycone is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, spinosyn A aglycone can accumulate in specific compartments, such as the cytoplasm and the nervous system . This localization is essential for its insecticidal activity, as it allows the compound to reach its target receptors and exert its effects.

Subcellular Localization

The subcellular localization of spinosyn A aglycone is primarily within the nervous system of insects. The compound targets nicotinic acetylcholine receptors located on the cell membranes of neurons . This specific localization is facilitated by targeting signals and post-translational modifications that direct spinosyn A aglycone to its site of action . The compound’s activity and function are closely linked to its precise localization within the nervous system, which is critical for its insecticidal properties.

準備方法

合成経路と反応条件

スピノシンAアグリコンの調製には、複雑な生合成経路が関与しています。生合成は、ポリケチド合成酵素(SpnA-E)によって直鎖状ポリケチド鎖が形成されることから始まります。 この鎖は、ディールス・アルダー反応やラウフート・キュリアー様反応を含む一連の酵素反応を経て、アグリコンの四環式ラクトン構造を形成します . その後、アグリコンはラムノースとフォロサミンで糖化され、最終的なスピノシン構造が生成されます .

工業的生産方法

スピノシンAアグリコンの工業的生産は、Saccharopolyspora spinosaの発酵によって達成されます。発酵プロセスは、目的のスピノシン化合物の収量を最大にするように最適化されています。 遺伝子工学技術は、主要な生合成遺伝子の発現を操作することにより、スピノシンAアグリコンの生産を強化するために用いられてきました . このアプローチにより、収量と効率が大幅に向上しました。

化学反応解析

反応の種類

スピノシンAアグリコンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、殺虫特性を強化するために、化合物を改変および官能基化するために不可欠です。

一般的な試薬と条件

スピノシンAアグリコンの化学反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 置換反応には、アミンやチオールなどの求核剤が関与することがよくあります .

主要な生成物

スピノシンAアグリコンの化学反応によって生成される主な生成物には、官能基が修飾されたさまざまなスピノシンアナログが含まれます。 これらのアナログは、さまざまなレベルの殺虫活性を示し、特定の害虫を標的にするために使用されます .

科学研究への応用

スピノシンAアグリコンは、幅広い科学研究に応用されています。

化学: ポリケチド生合成と酵素反応の研究のためのモデル化合物として役立ちます。

生物学: 研究者は、殺虫活性と耐性のメカニズムを調査するために使用しています。

医学: スピノシンAアグリコンとそのアナログは、抗寄生虫薬や抗菌特性など、潜在的な治療用途が研究されています。

化学反応の分析

Types of Reactions

Spinosyn A aglycone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the modification and functionalization of the compound to enhance its insecticidal properties.

Common Reagents and Conditions

Common reagents used in the chemical reactions of Spinosyn A aglycone include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products

The major products formed from the chemical reactions of Spinosyn A aglycone include various spinosyn analogs with modified functional groups. These analogs exhibit different levels of insecticidal activity and are used to target specific pests .

類似化合物との比較

スピノシンAアグリコンは、その天然由来、複雑な構造、および特異的な作用機序により、殺虫剤の中でもユニークです。スピノシンファミリーの類似化合物には、以下のようなものがあります。

スピノシンD: 類似の構造と殺虫活性を有する、密接に関連する化合物です。

スピノシンE: 脱メチル化構造を持つ誘導体です。

スピノシンF: 異なる脱メチル化パターンを持つ別の誘導体です

これらの化合物は、コアとなる四環式マクロライド構造を共有していますが、官能基と殺虫特性が異なります。

特性

IUPAC Name |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h7-8,11,13-20,22,25-26H,3-6,9-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHUILSVOGYVDG-MRAVEKNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)

![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)

![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)

![2-[(3S,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B1681005.png)

![2-[2-[(2R,3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]ethoxy]acetic acid](/img/structure/B1681010.png)

![(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide](/img/structure/B1681011.png)

![4-[4-(1,3-Benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B1681015.png)